2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline
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Overview
Description
2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline is a complex organic compound that features a combination of pyrimidine, piperazine, and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their coupling under specific conditions. For instance, the pyrimidine and quinoxaline derivatives can be synthesized through cyclization reactions, while the piperazine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Medicine
Medically, this compound is investigated for its therapeutic potential. It may exhibit anti-cancer, anti-inflammatory, or neuroprotective properties, making it a promising candidate for further drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for the fine-tuning of material characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline: shares similarities with other compounds containing pyrimidine, piperazine, and quinoxaline moieties.
This compound: is unique due to its specific combination of these moieties, which may confer distinct biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development.
Properties
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c30-23(21-15-24-18-8-4-5-9-19(18)27-21)29-12-10-28(11-13-29)22-14-20(25-16-26-22)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKCNRECASQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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